2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide -

2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide

Catalog Number: EVT-3673790
CAS Number:
Molecular Formula: C17H20N4O2S2
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-Ethyl/allylsulfanyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamides

Compound Description: These compounds serve as starting materials for the synthesis of various 2-iminothiazolidine-4-one derivatives. [] The ethyl/allyl sulfanyl group at the 5-position of the thiadiazole ring and the chloroacetamide moiety are key features that allow for further chemical modifications.

Relevance: These compounds share the core 1,3,4-thiadiazole ring and a substituted acetamide group with the target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide. The chloroacetamide moiety is a precursor to the thio-substituted acetamide in the target compound. []

5-Aryl/heterylidene Substituted 2-Imino-4-thiazolidinones

Compound Description: This class of compounds was synthesized from N-(5-ethyl/allylsulfanyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamides and evaluated for their antitrypanosomal activity. [] The presence of aryl or heterocyclic substituents at the 5-position of the 2-imino-4-thiazolidinone ring influences their biological activity.

Relevance: These compounds are derived from the same starting materials as the target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide, and thus share the core 1,3,4-thiadiazole structure. They highlight the potential for modifications at the 5-position of the thiadiazole ring for modulating biological activity. []

N-(4-Acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and N-(4-Acetyl-5-aryl-4,5-dihydro-1,3,4-selenadiazol-2-yl)acetamide Compounds

Compound Description: These compounds are derivatives of 1,3,4-thiadiazoline (TDZs) and 1,3,4-selenadiazoline (SDZs) synthesized from thiosemicarbazones (TSCs) and selenosemicarbazones (SSCs), respectively. [] They were evaluated for their antioxidant, antimicrobial, and toxic properties. The aryl substituents on the thiadiazoline or selenadiazoline ring, as well as the acetyl and acetamide groups, contribute to their diverse biological activities.

Relevance: These compounds share the 1,3,4-thiadiazole core, the N-acetamide moiety, and the presence of an aryl substituent on the heterocyclic ring with the target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide. The structural similarities emphasize the versatility of the 1,3,4-thiadiazole scaffold for developing compounds with varying biological activities. []

Benzothiazole Derivatives Bearing a 1,3,4-Thiadiazole Moiety

Compound Description: This series of compounds was designed and synthesized for their potential antibacterial, antifungal, and antiviral activities. [] The benzothiazole moiety, linked to the 1,3,4-thiadiazole through a thioacetamide bridge, is a prominent feature of these compounds. Different substituents on both the benzothiazole and thiadiazole rings were explored to optimize biological activity.

Relevance: While the benzothiazole group is not present in the target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide, both share the 1,3,4-thiadiazole ring and the thioacetamide bridge. This highlights the potential for modifying the substituent on the sulfur atom in the thioacetamide moiety, replacing the 4-methylphenyl group with other aromatic or aliphatic groups, to potentially discover new compounds with improved biological properties. []

N-(5-Substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide Derivatives

Compound Description: These compounds are characterized by two 1,3,4-thiadiazole rings connected by a thioacetamide linker. [] Different substituents on the 5-position of each thiadiazole ring, including alkyls and substituted amines, were incorporated to explore their impact on anticancer activity.

Relevance: The target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide, shares the 1,3,4-thiadiazole ring and the thioacetamide linker with these compounds. The presence of a second thiadiazole ring in these derivatives highlights another structural modification strategy within this chemical class that could be investigated for potential biological effects. []

2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles

Compound Description: This series of compounds was designed and synthesized as potential anti-inflammatory and analgesic agents. [] The compounds share a common 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazole core, with different substituents on the amino group, including amides and alkylated amines.

Relevance: These compounds, although lacking the thioacetamide group found in the target compound 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide, share the 1,3,4-thiadiazole core. They demonstrate that substitutions on the 2-amino group of the thiadiazole ring can influence anti-inflammatory and analgesic activities. This suggests that exploring different substituents at the corresponding position in the target compound could lead to new analogues with potentially valuable pharmacological properties. []

N-Substituted Acetamide Derivatives of Azinane-Bearing 1,3,4-Oxadiazole Nucleus

Compound Description: These compounds combine an azinane (piperidine) ring with a 1,3,4-oxadiazole core through a sulfonamide linker, and further incorporate an N-substituted acetamide moiety at the 2-position of the oxadiazole ring. [] They were designed and evaluated for their antibacterial potential, with variations in the N-substituents on the acetamide group impacting their activity.

Relevance: While these compounds feature a 1,3,4-oxadiazole ring instead of the 1,3,4-thiadiazole present in the target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide, they highlight the importance of the N-substituted acetamide moiety for antibacterial activity. This suggests that exploring different N-substituents on the acetamide group of the target compound could lead to the discovery of new antibacterial agents. []

1,3,4-Thiadiazole Amide Compounds Containing Piperazine

Compound Description: These compounds feature a 1,3,4-thiadiazole ring connected to a piperazine ring through an acetamide linker. [] The 5-position of the thiadiazole ring is substituted with a thiobenzyl group, with variations in the substituents on the benzyl ring. They exhibit inhibitory effects on Xanthomonas campestris pv. oryzae and some antiviral activity against the tobacco mosaic virus.

Relevance: These compounds, despite the presence of a piperazine ring, share the 1,3,4-thiadiazole core and the acetamide linker with the target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide. This underscores the importance of the acetamide linker and the potential for incorporating various aromatic or heterocyclic substituents at the 5-position of the thiadiazole ring to achieve different biological effects. []

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide Derivatives

Compound Description: (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2) is a key intermediate for the synthesis of various compounds, including Schiff's bases, hydrazides, thiosemicarbazides, and heterocyclic derivatives like pyrazoles, oxadiazoles, and triazoles. [] These derivatives showcase the versatile reactivity of the hydrazide functional group for incorporating diverse structural motifs.

Relevance: Although (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and its derivatives do not directly contain the 1,3,4-thiadiazole core found in the target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide, they emphasize the potential of the hydrazide group as a starting point for synthesizing heterocyclic compounds. This suggests the possibility of exploring similar synthetic routes using a 1,3,4-thiadiazole-containing hydrazide as a starting material to access novel analogues of the target compound. []

2-Phenyl-5-amino-1,3,4-oxadiazolo[3,2-a]pyrimidin-7-one

Compound Description: This compound is derived from cyanoacetamide derivatives of 2-amino-substituted 1,3,4-oxadiazoles, further demonstrating the versatility of the 1,3,4-oxadiazole scaffold. [] It was tested for its analgesic and anti-inflammatory activities alongside other related compounds.

Relevance: While this compound features a 1,3,4-oxadiazole ring fused to a pyrimidine ring, it shares the oxadiazole core with N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, highlighting the potential for developing bioactive compounds based on this heterocyclic scaffold. These findings could be extrapolated to the 1,3,4-thiadiazole core present in the target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide, suggesting the potential for designing similar fused ring systems with the 1,3,4-thiadiazole moiety. []

N-(cyclohexylmethyl)-2-({5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide

Compound Description: This thiodiazole derivative is a novel NR1/NR2A receptor antagonist with micromolar potency. [, ] It displays selectivity for NR1/NR2A over NR1/NR2B receptor subtypes.

Relevance: This compound shares the 1,3,4-thiadiazole ring and the thioacetamide group with the target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide. While the substituents on the thiadiazole ring and the acetamide group differ, the structural similarities suggest that the target compound could also potentially exhibit activity at NMDA receptors, especially considering the known involvement of 1,3,4-thiadiazole derivatives in modulating various neurological targets. [, ]

NBI-74330

Compound Description: NBI-74330 (N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide) is a potent and selective CXCR3 antagonist. [] It demonstrates nanomolar affinity for CXCR3 and effectively inhibits ligand-induced CXCR3-mediated functional responses, including chemotaxis.

Relevance: While NBI-74330 does not share the 1,3,4-thiadiazole core found in the target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide, its potent and selective antagonist activity at CXCR3 highlights the potential for developing small molecule modulators of chemokine receptors. This finding underscores the broader potential of exploring similar pharmacological targets for the target compound or its derivatives, considering the growing interest in chemokine receptors as therapeutic targets for inflammatory and immune-related diseases. []

N-(2-oxoquinolin-1(2H)-yl)acetamide and N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Derivatives of Coumarin

Compound Description: These compounds are coumarin derivatives containing either a N-(2-oxoquinolin-1(2H)-yl)acetamide or a N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide moiety linked to the coumarin core through an oxyacetate bridge. [, ] They were synthesized and evaluated for their antibacterial and antifungal activities.

Relevance: While the coumarin core is not present in the target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide, the N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide derivative shares the 1,3,4-thiadiazole ring and the acetamide group. This similarity suggests that incorporating a coumarin moiety into the target compound could potentially enhance its biological activity against bacterial or fungal pathogens. [, ]

N-[5-(1-Cyano-2-furan-2-yl-vinyl)-[1,3,4]thiadiazol-2-yl]-benzamide

Compound Description: This compound was identified as a bioactive component in the methanolic seed extract of Annona cherimola (Graviolla), a plant with various medicinal properties. [] It features a 1,3,4-thiadiazole ring substituted with a benzamide group and a furan-containing vinyl substituent.

Relevance: This compound shares the 1,3,4-thiadiazole core and an amide substituent with the target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide. Although the benzamide and furan-containing vinyl substituents are not present in the target compound, this finding highlights the potential for incorporating a diverse range of substituents on the 1,3,4-thiadiazole ring to achieve desired biological activity. []

Aryl-N-(5-{4-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]-phenyl}(1,3,4,thiadiazol-2-yl))amides

Compound Description: These compounds are quinazoline derivatives containing a 1,3,4-thiadiazole ring connected through an amide linker. [] They were evaluated for their antibacterial and antifungal activities against various microorganisms.

Relevance: While these compounds contain a quinazoline moiety that is not present in the target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide, they share the 1,3,4-thiadiazole ring and the amide linkage. This similarity suggests that exploring quinazoline-based analogues of the target compound could potentially lead to the discovery of novel antimicrobial agents. []

N′-thiocarbamoyl-1,3,4-thiadiazole

Compound Description: This specific N′-thiocarbamoyl-1,3,4-thiadiazole derivative showed significant growth-regulating activity on barley seedlings and enhanced their antioxidative activity. []

Relevance: While the exact structure of this derivative isn't provided, it likely shares the 1,3,4-thiadiazole ring with the target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide. This highlights the potential for 1,3,4-thiadiazole derivatives, even with simple substituents like thiocarbamoyl groups, to exhibit biological activities, suggesting further exploration of such derivatives of the target compound. []

β‐[(2‐Alkoxyethyl)oxy]/β‐[[2‐(N,N‐Dialkylamino)ethyl]oxy]acetamides Containing an N‐Heteryl Moiety

Compound Description: This series of compounds incorporates various N-heteryl moieties, including 2-phenyl/methyl-3,4-dihydro-4-oxoquinazolin-3-yl, 5-aryl-1,3,4-oxadiazol-2-yl, and 5-alkyl-1,3,4-thiadiazol-2-yl, linked to a β‐[(2‐alkoxyethyl)oxy]/β‐[[2‐(N,N‐dialkylamino)ethyl]oxy]acetamide unit. [] These compounds were designed as potential antihistaminic agents.

Relevance: The 5-alkyl-1,3,4-thiadiazol-2-yl derivative shares the 1,3,4-thiadiazole core and the acetamide group with the target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide. This suggests that exploring the incorporation of the β‐[(2‐alkoxyethyl)oxy]/β‐[[2‐(N,N‐dialkylamino)ethyl]oxy] moiety into the target compound structure could potentially lead to new compounds with antihistaminic activity. []

Spiropyranochromenediones and Spirothiadiazole Derivatives

Compound Description: These compounds feature a spiropyranochromenedione core with a spirothiadiazole ring attached. [] They were synthesized and characterized using NMR spectroscopy, highlighting the use of such techniques for structural elucidation of complex heterocyclic compounds.

Relevance: Although structurally different from the target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide, the spirothiadiazole derivatives highlight the potential for incorporating the 1,3,4-thiadiazole ring into diverse spirocyclic frameworks. This could inspire the exploration of novel spirocyclic analogues of the target compound, potentially with unique biological activities. []

Quinolone Fused with Triazine, Thiadiazole, and Oxadiazole Heterocycles

Compound Description: This series of compounds combines a quinolone core with triazine, thiadiazole, or oxadiazole rings through various linkers. [] They were evaluated for their antibacterial activity and studied using molecular docking to understand their potential mechanism of action against microbial DNA gyrase.

Relevance: Although not directly related in structure to the target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide, the quinolone fused with thiadiazole derivatives highlight the potential for combining the 1,3,4-thiadiazole ring with other heterocyclic cores to enhance antibacterial activity. This finding could inspire the exploration of hybrid molecules incorporating the 1,3,4-thiadiazole ring from the target compound with other pharmacologically relevant heterocycles to potentially develop new antibacterial agents. []

(2-Acetylimino-3-methyl-Δ(4)-1,3,4-thiadiazol-5-yl)-1-thio-β-D-glucopyranosiduronic acid

Compound Description: This compound is a glucuronide metabolite of methazolamide, a carbonic anhydrase inhibitor. [] It features a 1,3,4-thiadiazole ring linked to a glucuronic acid moiety through a thioether bond.

Relevance: While this metabolite differs significantly in structure from the target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide, it highlights the potential for metabolic modifications of the 1,3,4-thiadiazole ring, particularly through glucuronidation. Understanding such metabolic pathways could be crucial in predicting the pharmacokinetic behavior of the target compound and designing new analogues with improved metabolic stability. []

N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Compound Description: This compound is a sulfonic acid metabolite of methazolamide, a carbonic anhydrase inhibitor. [] It features a 1,3,4-thiadiazole ring with a sulfonic acid group at the 5-position and an acetamide substituent at the 2-position.

Relevance: This metabolite, although structurally distinct from the target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide, emphasizes the susceptibility of the 1,3,4-thiadiazole ring to metabolic oxidation, leading to the formation of sulfonic acid derivatives. This knowledge could be valuable in designing new analogues of the target compound with improved resistance to metabolic oxidation, potentially enhancing their pharmacological activity and duration of action. []

Ethoxyphthalimide Derivatives of Pyrazolylthiazoloisoxazoles and Pyrazolylthiadiazoles

Compound Description: These compounds feature a pyrazole ring linked to either a thiazoloisoxazole or a thiadiazole ring, with an ethoxyphthalimide substituent attached to the thiazoloisoxazole or thiadiazole ring. [] They were synthesized and screened for their antimicrobial activity.

Relevance: While these compounds are structurally different from the target compound, 2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide, the pyrazolylthiadiazole derivatives highlight the potential for incorporating the 1,3,4-thiadiazole ring into various heterocyclic frameworks. This could inspire the design of novel hybrid molecules containing both the 1,3,4-thiadiazole ring from the target compound and a pyrazole moiety, potentially leading to new compounds with enhanced biological activities. []

Properties

Product Name

2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]acetamide

Molecular Formula

C17H20N4O2S2

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C17H20N4O2S2/c1-12-4-6-13(7-5-12)24-11-14(22)18-17-20-19-15(25-17)10-16(23)21-8-2-3-9-21/h4-7H,2-3,8-11H2,1H3,(H,18,20,22)

InChI Key

NFANGJKJFIHCGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)CC(=O)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.